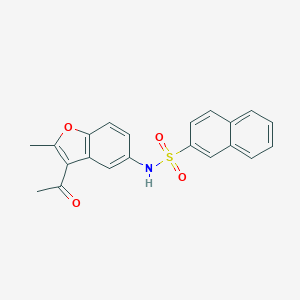![molecular formula C16H13N3O3 B375610 1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B375610.png)
1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a benzodioxole moiety linked to a dihydropyridine ring system
準備方法
The synthesis of 1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of a suitable base. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Condensation: It can also undergo condensation reactions with other aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
科学的研究の応用
1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. For instance, it has been shown to inhibit certain kinases, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but its ability to modulate protein function is a key aspect of its biological activity.
類似化合物との比較
When compared to similar compounds, 1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety but differ in their core structures and biological activities.
4,6-dimethylpyridine derivatives: These compounds have similar pyridine ring systems but lack the benzodioxole group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its ability to combine the properties of both benzodioxole and dihydropyridine moieties, making it a versatile and valuable compound in scientific research.
特性
分子式 |
C16H13N3O3 |
|---|---|
分子量 |
295.29g/mol |
IUPAC名 |
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C16H13N3O3/c1-10-5-11(2)19(16(20)13(10)7-17)18-8-12-3-4-14-15(6-12)22-9-21-14/h3-6,8H,9H2,1-2H3/b18-8+ |
InChIキー |
NHNJKIWAJOPBDX-QGMBQPNBSA-N |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC3=C(C=C2)OCO3)C#N)C |
異性体SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC3=C(C=C2)OCO3)C#N)C |
正規SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC3=C(C=C2)OCO3)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3,3-trimethyl-2-[2-phenyl-3-(1-pyrrolidinyl)-3-sulfido-2,3-dihydro-4H-1,2,3-diazaphosphol-4-ylidene]indoline](/img/structure/B375532.png)
![2-[(4-bromoanilino)(phenyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B375535.png)
![N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B375538.png)
![Ethyl 2-[[4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B375539.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B375540.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)benzenesulfonamide](/img/structure/B375546.png)

![2-(dichloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B375549.png)

![Ethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B375552.png)
